molecular formula C10H9ClN2O3 B2684954 2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole CAS No. 1368959-15-2

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B2684954
CAS RN: 1368959-15-2
M. Wt: 240.64
InChI Key: OCFGDDHERHVEQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is a common reaction involving this class of compounds . The SM coupling reaction combines chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

Protodeboronation of pinacol boronic esters is another potential application. This process involves a radical approach to catalyze the protodeboronation of 1°, 2° and 3° alkyl boronic esters . This method can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Anti-Markovnikov Hydromethylation

The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Synthesis of Indolizidine

The compound can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This involves the use of less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .

Organic Synthesis

Organoboron compounds, such as 2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

Suzuki–Miyaura Coupling in Organic Synthesis

The compound can be used in the Suzuki–Miyaura coupling reaction in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mechanism of Action

The mechanism of action for these types of compounds often involves transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

properties

IUPAC Name

2-chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFGDDHERHVEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

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